molecular formula C19H19N3O4S B2429396 (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851808-55-4

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2429396
CAS No.: 851808-55-4
M. Wt: 385.44
InChI Key: ZPCSRHQXFVPMSK-UHFFFAOYSA-N
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Description

(2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound (2-ethoxyphenyl)(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone and its derivatives are synthesized and characterized for various scientific applications. For instance, oligobenzimidazoles, including derivatives similar to the compound , have been synthesized and characterized for their electrochemical, electrical, optical, thermal, and rectification properties. These oligomers exhibit specific properties such as thermal stability and electrical conductivity, making them suitable for applications in various fields (Anand & Muthusamy, 2018).

Antimicrobial and Antioxidant Properties

Derivatives of the compound have been synthesized and studied for their antimicrobial and antioxidant properties. The antimicrobial and antioxidant activities of these compounds are supported by docking studies, showing potential applications in the development of new drugs and therapeutic agents (Rashmi et al., 2014).

Radiolabeling and Pharmaceutical Applications

Certain derivatives of the compound have been utilized in radiolabeling, indicating their potential use in medical imaging and pharmaceutical research. Specifically, radiolabeled compounds have been developed for their potential as antihypertensive agents (Saemian et al., 2012).

Binding Mode Analysis and ADME Studies

The compound and its derivatives have been involved in binding mode analysis and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) studies. These studies are crucial in drug discovery and development, helping to understand how the compounds interact with biological systems and their suitability as drug candidates (Chandra et al., 2020).

Synthesis of Key Intermediates

The synthesis of key intermediates for various drugs and pharmaceutical compounds involves derivatives of this compound. These intermediates are pivotal in the production of drugs such as antiarrhythmic agents, showcasing the compound's role in the pharmaceutical manufacturing process (GOPAL et al., 2012).

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-2-26-17-9-4-3-8-16(17)18(23)21-11-10-20-19(21)27-13-14-6-5-7-15(12-14)22(24)25/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCSRHQXFVPMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.